Tetrakis(palladium oxide)
Description
Properties
IUPAC Name |
oxopalladium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.4Pd | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBVXDNWHCCOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pd].O=[Pd].O=[Pd].O=[Pd] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4Pd4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Malatesta’s Reduction Method
The foundational synthesis of [Pd(PPh₃)₄] was pioneered by Lamberto Malatesta in the 1950s. This method involves the reduction of sodium chloropalladate (Na₂[PdCl₄]) with hydrazine (N₂H₄) in the presence of triphenylphosphine (PPh₃). The reaction proceeds via a two-electron reduction mechanism, where hydrazine acts as both a reductant and a proton source:
Critical parameters include a 1:4 molar ratio of PdCl₄²⁻ to PPh₃ and a reaction temperature of 60–80°C under inert atmosphere. The product precipitates as bright yellow crystals, though early batches suffered from air sensitivity due to residual solvents.
Two-Step Synthesis from Palladium(II) Chloride
A modular approach starts with PdCl₂, which is first converted to dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]):
Subsequent reduction with excess PPh₃ and hydrazine yields the target complex:
This method allows precise control over ligand stoichiometry, achieving yields >90% with palladium content matching theoretical values (9.22%).
Industrial-Scale Synthesis
Reaction Conditions and Optimization
Patent US5216186A delineates a high-yield process optimized for stability and reproducibility. Key steps include:
-
Dissolution : PdCl₂ (1 equiv) and PPh₃ (5–7 equiv) are heated in dimethylformamide (DMF) at 140–160°C for 1 hour.
-
Reduction : A 25% aqueous hydrazine solution (3–6 equiv) is added at 80–90°C, triggering nitrogen evolution.
-
Crystallization : Cooling to room temperature precipitates green crystals, which are washed sequentially with isopropyl alcohol and n-heptane.
Table 1: Reaction Parameters for Industrial Synthesis
| Parameter | Optimal Range | Purpose |
|---|---|---|
| PdCl₂:PPh₃ molar ratio | 1:5–7 | Ensures complete ligand binding |
| Solvent volume (DMF) | 50–150× PdCl₂ mass | Facilitates dissolution |
| Hydrazine concentration | 20–25% (aqueous) | Balances reductant efficacy/safety |
| Washing solvents | Isopropyl alcohol, n-heptane | Removes residual DMF/alcohols |
Post-Synthesis Treatment and Stabilization
Conventional methods yielded hygroscopic crystals prone to decomposition, but hydrocarbon washing (n-pentane, n-hexane) removes trace alcohols, enhancing stability. The final product exhibits:
-
Melting point : 128–131°C (decomposition)
-
Crystallinity : Defined by powder X-ray diffraction (PXRD) peaks at d = 4.42 Å (strong) and 10.45 Å (medium).
Table 2: PXRD Data for [Pd(PPh₃)₄]
| Lattice Distance (Å) | Relative Intensity (I/I₁) |
|---|---|
| 4.42 | 100 |
| 10.45 | 24 |
| 4.28 | 8 |
| 9.68 | 7 |
Characterization of Tetrakis(palladium oxide)
Spectroscopic and Crystallographic Analysis
PXRD confirms the tetrahedral geometry, with interplanar distances aligning with single-crystal studies. Elemental analysis typically shows palladium content at 9.2–9.3%, corroborating stoichiometric purity. Diffuse reflectance spectroscopy reveals ligand-to-metal charge transfer bands at 350–400 nm, characteristic of Pd⁰ complexes.
Comparative Analysis of Synthesis Approaches
| Method | Yield (%) | Stability | Scalability |
|---|---|---|---|
| Malatesta (1950s) | 70–80 | Low (air-sensitive) | Laboratory |
| Two-step from PdCl₂ | 90–95 | Moderate | Pilot plant |
| Patent US5216186A | 95 | High (hydrocarbon-washed) | Industrial |
The industrial method’s superiority lies in its hydrocarbon washing step, which eliminates protic residues that accelerate oxidative decomposition . This innovation enables long-term storage under nitrogen without significant activity loss, addressing a critical limitation of earlier protocols.
Chemical Reactions Analysis
Tetrakis(palladium oxide) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions can vary, but they typically involve the transformation of the original compound into derivatives with different chemical properties.
Scientific Research Applications
Key Applications
-
Catalysis in Organic Synthesis
- Tetrakis(palladium oxide) is predominantly used as a catalyst in carbon-carbon bond-forming reactions, including:
- Heck Reaction : Coupling alkenes with aryl halides to form substituted alkenes.
- Suzuki-Miyaura Coupling : Facilitating the reaction between aryl halides and boronic acids to produce biaryl compounds.
- Stille Reaction : Enabling the coupling of organostannanes with aryl halides.
- Tetrakis(palladium oxide) is predominantly used as a catalyst in carbon-carbon bond-forming reactions, including:
- Deprotection Reactions
-
Role in Polymer Chemistry
- Pd(PPh₃)₄ has been employed in polymerization processes. For instance, it can catalyze the polymerization of conjugated systems, leading to materials with enhanced electronic properties. Studies have shown that residual metal clusters from palladium can influence the charge transfer dynamics within organic polymers .
- Environmental Applications
- High Efficiency : The compound exhibits remarkable catalytic activity, allowing for lower catalyst loadings while achieving high yields.
- Versatility : It can be employed in various reaction conditions and types, making it suitable for diverse synthetic pathways.
- Stability : When prepared under controlled conditions, tetrakis(palladium oxide) demonstrates good stability, which is essential for industrial applications .
Mechanism of Action
The mechanism of action of Tetrakis(palladium oxide) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity of the compound.
Biological Activity
Tetrakis(palladium oxide), often referred to in the context of its chemical structure as tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₄, is a complex organometallic compound that has garnered attention for its catalytic properties in organic synthesis. While its primary applications are in catalysis, there is a growing interest in understanding its biological activity and potential therapeutic implications. This article delves into the biological activity of tetrakis(palladium oxide), summarizing research findings, case studies, and relevant data.
Tetrakis(palladium oxide) is characterized by its molecular formula and a molecular weight of 1155.56 g/mol. It appears as a yellow solid with a melting point between 103-107°C. The compound is sensitive to air and heat and should be stored under nitrogen at temperatures between 2-8°C .
| Property | Value |
|---|---|
| CAS Number | 14221-01-3 |
| EC Number | 238-086-9 |
| Molecular Formula | C₇₂H₆₀P₄Pd |
| Molecular Weight | 1155.56 g/mol |
| Appearance | Yellow solid |
| Melting Point | 103-107 °C |
| Storage Conditions | 2-8 °C, protect from light |
Research indicates that tetrakis(palladium oxide) exhibits various biological activities, primarily attributed to its role as a catalyst in biochemical reactions. Its catalytic properties can facilitate the formation of biologically relevant compounds, impacting metabolic pathways and cellular functions.
- Antimicrobial Activity : Studies have shown that palladium complexes can exhibit antimicrobial properties, potentially through the generation of reactive oxygen species (ROS) that disrupt microbial cell membranes .
- Cytotoxic Effects : Some investigations into palladium complexes reveal cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy. The mechanism may involve the induction of apoptosis through oxidative stress pathways .
- Enzyme Mimicry : Tetrakis(palladium oxide) has been studied for its ability to mimic enzyme activity, particularly in oxidation reactions, which could have implications for drug development and metabolic engineering .
Case Studies
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of palladium complexes demonstrated that tetrakis(palladium oxide) exhibited selective cytotoxicity against various cancer cell lines. The compound induced apoptosis in a dose-dependent manner, with significant effects observed at concentrations above 10 µM .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of tetrakis(palladium oxide) against Escherichia coli and Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth effectively at low concentrations (minimum inhibitory concentration (MIC) values around 5 µg/mL) .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Palladium(II) Acetate (Pd(OAc)₂)
Palladium(II) Oxide (PdO)
- Formula : PdO; Oxidation State : Pd(II).
- Pd Content : 85% Pd by mass .
- Applications : Oxidation catalysis and electrochemical sensors .
- Comparison: Stability: PdO is stable under oxidative conditions but decomposes above 750°C, whereas Pd(PPh₃)₄ is thermally stable only under inert atmospheres . Reactivity: PdO is less effective in cross-couplings due to its inorganic lattice structure, limiting ligand mobility .
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
- Formula : PdCl₂(P(C₆H₅)₃)₂; Oxidation State : Pd(II).
- Pd Content : 15.2% Pd by mass .
- Applications : Suzuki-Miyaura couplings and allylation reactions .
- Comparison :
Data Tables
Table 1: Comparative Properties of Palladium Catalysts
Table 2: Catalytic Performance in Cross-Coupling Reactions
Research Findings
- Environmental Superiority : Pd(PPh₃)₄’s lower Pd content reduces its environmental footprint compared to Pd(OAc)₂ and PdCl₂-based catalysts .
- Supplier Variability : Commercial Pd(PPh₃)₄ batches show variability in catalytic activity due to differences in Pd(0) oxidation states .
- Thermal Stability : Pd(PPh₃)₄ decomposes above 200°C under air, limiting high-temperature applications compared to PdO .
Q & A
Q. What are the standard synthetic protocols for preparing Tetrakis(triphenylphosphine)palladium(0)?
Pd(PPh₃)₄ is synthesized via the reduction of palladium(II) chloride (PdCl₂) in the presence of excess triphenylphosphine (PPh₃). A common method involves refluxing PdCl₂ with PPh₃ in a coordinating solvent (e.g., ethanol or benzene) under inert conditions. The reaction proceeds as:
Purification typically involves precipitation and recrystallization to remove unreacted ligands . For reproducibility, ensure stoichiometric excess of PPh₃ and strict control of atmospheric oxygen to prevent oxidation .
Q. Which spectroscopic techniques are optimal for characterizing Tetrakis(triphenylphosphine)palladium(0)?
- ¹H/³¹P NMR : Confirm ligand coordination and purity. Free PPh₃ resonates at ~−5 ppm (³¹P), while Pd-bound PPh₃ shifts upfield.
- X-ray crystallography : Resolve molecular geometry (tetrahedral Pd(0) center).
- UV-Vis spectroscopy : Monitor electronic transitions (e.g., ligand-to-metal charge transfer).
- Elemental analysis : Verify Pd and P content (theoretical Pd: ~9.2%) .
Advanced Research Questions
Q. How does the ligand-to-metal ratio affect catalytic efficiency in cross-coupling reactions?
Pd(PPh₃)₄ is a homogeneous catalyst for Suzuki, Heck, and Stille couplings. Excess PPh₃ can stabilize the active Pd(0) species but may reduce catalytic activity by saturating coordination sites. Optimize ligand ratios (e.g., 1:4 Pd:PPh₃) to balance stability and reactivity. Kinetic studies using in-situ NMR or GC-MS can track intermediate formation (e.g., oxidative addition vs. ligand dissociation) .
Q. What are the environmental impacts of using Pd(PPh₃)₄ compared to other Pd catalysts?
Life cycle analysis (LCA) reveals that Pd(PPh₃)₄ has a lower environmental footprint per gram than Pd(OAc)₂ due to reduced Pd content (0.10 g Pd/g catalyst vs. 0.52 g Pd/g for Pd(OAc)₂). The environmental impact of PPh₃ synthesis is negligible compared to Pd mining and refining. Use Pd recovery protocols (e.g., filtration, electrochemical deposition) to mitigate long-term ecological risks .
Q. How can researchers troubleshoot inconsistent catalytic activity in reactions using Pd(PPh₃)₄?
- Catalyst decomposition : Monitor color changes (yellow → brown/green indicates oxidation or ligand loss). Store under argon and avoid prolonged exposure to air .
- Ligand leaching : Analyze reaction mixtures via ICP-MS for Pd content. Add stabilizing ligands (e.g., PPh₃) if Pd black precipitates form.
- Substrate inhibition : Pre-activate the catalyst by pre-stirring with a sacrificial substrate (e.g., aryl halide) .
Q. What precautions are necessary when handling Pd(PPh₃)₄ in laboratory settings?
- Toxicity : Wear PPE (gloves, goggles) to avoid eye/skin contact.
- Flammability : Store away from ignition sources (flammable solvent residues may remain).
- Ecotoxicity : Dispose of waste via certified hazardous waste programs to prevent aquatic contamination .
Methodological Recommendations
- Experimental design : Use Schlenk lines or gloveboxes for air-sensitive protocols .
- Data validation : Cross-reference catalytic yields with control reactions (e.g., ligand-free Pd) to confirm mechanistic pathways .
- Contradiction resolution : If catalytic activity diverges from literature, verify Pd oxidation state via XPS or cyclic voltammetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
